Lipophilicity (XLogP3) Comparison: N1-Methyl-N1-propyl vs. N1-Ethyl-N1-methyl and N1,N1-Dimethyl Analogs
The target compound exhibits a computed partition coefficient (XLogP3) of 2.3 [1], which is substantially higher than that of its shorter-chain analog N1-ethyl-N1-methylbenzene-1,2-diamine (XLogP3 ≈ 1.7, PubChem CID 2773097) and the dimethyl analog N1,N1-dimethylbenzene-1,2-diamine (XLogP3 ≈ 1.2, PubChem CID 66673). This increase of approximately 0.6–1.1 log units reflects the incremental contribution of the n-propyl chain to overall molecular hydrophobicity. For procurement purposes, this property is relevant when the compound is intended as a building block for target molecules requiring a specific logP window for optimal pharmacokinetic or permeability characteristics.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | N1-ethyl-N1-methylbenzene-1,2-diamine (XLogP3 ≈ 1.7); N1,N1-dimethylbenzene-1,2-diamine (XLogP3 ≈ 1.2) |
| Quantified Difference | ΔXLogP3 = +0.6 (vs. ethyl-methyl); ΔXLogP3 = +1.1 (vs. dimethyl) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release); all values from PubChem computed descriptors |
Why This Matters
Higher lipophilicity directly influences the compound's utility in designing more hydrophobic final products, such as telmisartan analogs where the propyl chain is pharmacophorically required for AT1 receptor binding.
- [1] PubChem Compound Summary for CID 43270974, N1-methyl-N1-propylbenzene-1,2-diamine. Computed descriptor XLogP3-AA = 2.3. National Center for Biotechnology Information (2026). View Source
